molecular formula C9H11BrFNO B13297263 (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL

(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL

Cat. No.: B13297263
M. Wt: 248.09 g/mol
InChI Key: ZCFBOPMONRUFNJ-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a suitable phenyl precursor, followed by the introduction of the amino group and the propanol moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(2-bromo-6-methylphenyl)propan-1-OL
  • (3S)-3-Amino-3-(2-bromo-6-iodophenyl)propan-1-OL

Uniqueness

Compared to similar compounds, (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL stands out due to the presence of both bromine and fluorine atoms, which confer unique reactivity and binding properties. These features make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-6-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1

InChI Key

ZCFBOPMONRUFNJ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CCO)N)F

Origin of Product

United States

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